[1-(2-Chloro-acetyl)-piperidin-3-yl]-ethyl-carbamic acid benzyl ester
Description
[1-(2-Chloro-acetyl)-piperidin-3-yl]-ethyl-carbamic acid benzyl ester is a piperidine-based compound featuring a 2-chloroacetyl group and a benzyl ester moiety. Structurally, it comprises a piperidine ring substituted at the 3-position with an ethyl carbamate group, which is further modified with a benzyl ester. This compound is part of a broader class of piperidine derivatives, which are widely explored in medicinal chemistry due to their bioactivity and versatility in drug design .
Key attributes include:
- Molecular formula: Likely C₁₇H₂₁ClN₂O₃ (inferred from analogs in ).
- Stereochemistry: Both (R)- and (S)-enantiomers are documented, with the (S)-enantiomer explicitly referenced under CAS-associated synthesis protocols .
- Synthetic utility: Piperidine derivatives like this are intermediates in the synthesis of pharmacologically active molecules, such as kinase inhibitors or protease modulators .
Properties
IUPAC Name |
benzyl N-[1-(2-chloroacetyl)piperidin-3-yl]-N-ethylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN2O3/c1-2-20(15-9-6-10-19(12-15)16(21)11-18)17(22)23-13-14-7-4-3-5-8-14/h3-5,7-8,15H,2,6,9-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKVIMCATPDQPDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCN(C1)C(=O)CCl)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2-Chloro-acetyl)-piperidin-3-yl]-ethyl-carbamic acid benzyl ester typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the reaction of piperidine with chloroacetyl chloride under basic conditions to form the chloroacetyl derivative. This intermediate is then reacted with ethyl carbamate and benzyl alcohol in the presence of a suitable catalyst to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and automated synthesis platforms can be employed to optimize reaction conditions and improve yield. The use of high-throughput screening and process optimization techniques ensures the consistent production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
[1-(2-Chloro-acetyl)-piperidin-3-yl]-ethyl-carbamic acid benzyl ester undergoes various chemical reactions, including:
Oxidation: The chloroacetyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The ester moiety can be reduced to the corresponding alcohol.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Amines or thiols
Scientific Research Applications
Chemistry
In organic chemistry, [1-(2-Chloro-acetyl)-piperidin-3-yl]-ethyl-carbamic acid benzyl ester is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. Its ability to interact with biological targets, such as enzymes and receptors, makes it a candidate for drug development and biochemical studies.
Medicine
In medicinal chemistry, this compound is investigated for its therapeutic potential. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of [1-(2-Chloro-acetyl)-piperidin-3-yl]-ethyl-carbamic acid benzyl ester involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition of their activity. The piperidine ring and benzyl ester moiety contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Positional Isomers
- Molecular formula: C₁₆H₂₀ClN₂O₃ (inferred from ). Applications: Similar use as a synthetic intermediate but with distinct reactivity due to positional differences .
Modifications to the Carbamate Group
- [(R)-1-(2-Chloro-acetyl)-piperidin-3-yl]-cyclopropyl-carbamic acid benzyl ester (CAS: 1354015-11-4):
Stereochemical Variants
- (S)-enantiomer of [1-(2-Chloro-acetyl)-piperidin-3-yl]-ethyl-carbamic acid benzyl ester :
Ring-System Analogues
Pyrrolidine-Based Analogs
- [(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester (CAS: 1353993-35-7): Replaces the 6-membered piperidine ring with a 5-membered pyrrolidine. Molecular formula: C₁₄H₁₇ClN₂O₃ .
Morpholine Derivatives
- MSC2364588 (WO2011058149):
Functional Group Replacements
- [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-ethyl-carbamic acid benzyl ester (CAS: 1354032-74-8): Replaces the 2-chloroacetyl group with a branched amino-acid-derived moiety. Molecular weight: 361.48 g/mol .
Data Tables
Table 1: Structural and Physicochemical Comparison
Biological Activity
The compound [1-(2-Chloro-acetyl)-piperidin-3-yl]-ethyl-carbamic acid benzyl ester (CAS#: 1353993-46-0) is a piperidine derivative that has garnered attention in pharmacological research due to its potential biological activities. Characterized by its molecular formula and a molecular weight of 338.83 g/mol, this compound features a chloroacetyl group, which may enhance its interaction with biological targets, making it a candidate for various therapeutic applications.
Chemical Structure and Properties
The structural complexity of this compound allows for diverse interactions within biological systems. The presence of the piperidine ring, along with the chloroacetyl and carbamate functionalities, suggests potential for various pharmacological effects.
| Property | Value |
|---|---|
| Molecular Formula | C17H23ClN2O3 |
| Molecular Weight | 338.83 g/mol |
| CAS Number | 1353993-46-0 |
Biological Activities
Research indicates that compounds similar to this compound may exhibit several biological activities, including:
- Anticancer Properties : Studies suggest that piperidine derivatives can induce apoptosis in cancer cells and inhibit tumor growth. For instance, compounds with similar structures have shown cytotoxicity against various cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest .
- Cholinesterase Inhibition : The compound has been associated with inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical in the treatment of Alzheimer's disease. This inhibition could enhance cholinergic transmission, offering neuroprotective effects .
- Analgesic Effects : Preliminary findings suggest potential analgesic properties, making it a candidate for pain management therapies.
The biological activity of this compound is likely mediated through its interaction with specific receptors and enzymes:
- Receptor Binding : The compound may interact with various receptors, influencing pathways related to pain perception and inflammation.
- Enzyme Inhibition : By inhibiting cholinesterases, the compound can increase acetylcholine levels in the synaptic cleft, which is beneficial in cognitive disorders.
Case Studies
- Anticancer Activity : A study involving piperidine derivatives demonstrated that certain analogs exhibited significant cytotoxic effects on FaDu hypopharyngeal tumor cells when compared to standard treatments like bleomycin. The mechanism involved apoptosis induction through specific signaling pathways .
- Cholinergic Activity : Research on similar piperidine compounds indicated their ability to inhibit AChE effectively, leading to improved cognitive function in animal models of Alzheimer's disease. This suggests that this compound could have similar therapeutic potential .
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | Structural Differences | Biological Activity |
|---|---|---|
| [(R)-1-(2-Chloro-acetyl)-piperidin-3-yl]-ethyl-carbamic acid benzyl ester | Ethyl group on carbamate | Potential analgesic properties |
| 1-(2-Chloro-acetyl)-piperidin-3-yl]-methyl-carbamic acid benzyl ester | Methyl group instead of ethyl | Varies based on substitution |
| Benzyl (2S)-4-[3-hydroxy-4-methylpiperidin-1-yl]butanamide | Different substitution on piperidine ring | Different receptor interactions |
Q & A
Basic Research Questions
Q. What are the critical steps and reaction conditions for synthesizing [1-(2-Chloro-acetyl)-piperidin-3-yl]-ethyl-carbamic acid benzyl ester?
- Answer : Synthesis typically involves sequential functionalization of the piperidine ring. Key steps include:
Acylation : Introducing the chloro-acetyl group via nucleophilic substitution under anhydrous conditions (e.g., dichloromethane or ethanol as solvents) .
Carbamate Formation : Coupling the ethyl-carbamic acid moiety using carbodiimide-based reagents (e.g., DCC or EDC) to activate the carboxyl group .
Benzyl Ester Protection : Ensuring the benzyl ester remains intact during synthesis by maintaining a neutral pH (6.5–7.5) and inert atmosphere (N₂ or Ar) .
- Critical Conditions : Temperature control (0–25°C for acylation), solvent purity, and strict exclusion of moisture to prevent hydrolysis of reactive intermediates .
Q. Which analytical techniques are essential for characterizing this compound’s purity and structure?
- Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and stereochemistry (e.g., integration ratios for ethyl and benzyl groups) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula and detects impurities .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 210–254 nm) assesses purity (>95% required for biological assays) .
Q. How do the functional groups (chloro-acetyl, carbamate, benzyl ester) influence reactivity and stability?
- Answer :
- Chloro-acetyl : Electrophilic and prone to nucleophilic substitution (e.g., with amines or thiols). Requires storage at –20°C to prevent degradation .
- Carbamate : Stabilizes the compound against enzymatic hydrolysis compared to esters. Acts as a prodrug motif in drug design .
- Benzyl Ester : Enhances lipophilicity for membrane permeability but may require enzymatic cleavage (e.g., esterases) for activation .
Advanced Research Questions
Q. How can stereochemical variations (e.g., R/S configurations) at the piperidine ring affect biological activity?
- Answer :
- Case Study : Ethyl-[(S)-1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester () shows distinct receptor-binding kinetics compared to its (R)-isomer due to spatial alignment with target pockets.
- Method : Use chiral HPLC or asymmetric synthesis to isolate enantiomers. Test inhibitory activity (IC₅₀) against enzymes like fatty acid amide hydrolase (FAAH) .
- Data Interpretation : Stereochemistry can alter IC₅₀ values by 10- to 100-fold, necessitating enantiopure synthesis for structure-activity relationship (SAR) studies .
Q. What strategies resolve contradictions in reaction yields reported for similar carbamate derivatives?
- Answer :
- Root Cause : Variations in solvent polarity (e.g., dichloromethane vs. THF) and catalyst choice (e.g., DMAP vs. pyridine) impact acylation efficiency .
- Optimization : Design a Design of Experiments (DoE) approach to test variables (pH, temperature, solvent). For example, reports 70–85% yields in dichloromethane, while polar aprotic solvents (e.g., DMF) reduce yields due to side reactions .
Q. What is the proposed mechanism of action for this compound in enzyme inhibition studies?
- Answer :
- Hypothesis : The chloro-acetyl group acts as an electrophilic trap, covalently modifying catalytic residues (e.g., serine in hydrolases).
- Validation :
Kinetic Assays : Measure time-dependent inhibition using fluorogenic substrates (e.g., 4-methylumbelliferyl acetate for esterases) .
Mass Spectrometry : Detect enzyme-adduct formation via HRMS after incubation with the compound .
- Example : Analogous compounds in show irreversible FAAH inhibition with kinact/Ki values >10⁴ M⁻¹s⁻¹ .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
